Acide 3-bromo-1H-indazole-4-carboxylique

Vue d'ensemble

Description

“3-Bromo-1H-indazole-4-carboxylic acid” is a chemical compound. It is a derivative of indazole, which is a heterocyclic compound. Indazoles have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles has been explored through various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

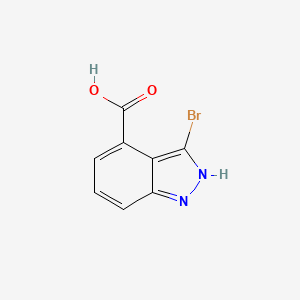

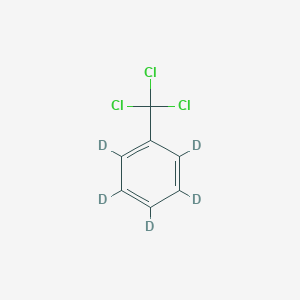

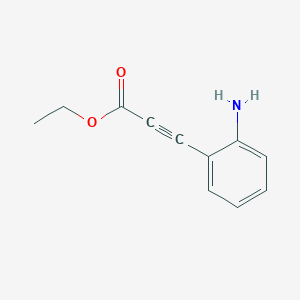

The molecular structure of “3-Bromo-1H-indazole-4-carboxylic acid” is characterized by the presence of a bromine atom at the 3rd position of the indazole ring and a carboxylic acid group at the 4th position .

Chemical Reactions Analysis

Indazoles can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with diazo compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-1H-indazole-4-carboxylic acid” include its molecular weight, which is 241.04 . It is a solid at room temperature .

Mécanisme D'action

Target of Action

Indazole derivatives, which include 3-bromo-1h-indazole-4-carboxylic acid, have been found to bind with high affinity to multiple receptors . These compounds have been used in the treatment of various disorders, indicating their interaction with a broad range of biological targets .

Mode of Action

Indazole derivatives have been reported to inhibit, regulate, and modulate various kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This suggests that 3-Bromo-1H-indazole-4-carboxylic acid may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Indazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Bromo-1H-indazole-4-carboxylic acid may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Indazole derivatives have been reported to exhibit various biologically vital properties . For instance, some indazole derivatives have shown inhibitory activity against influenza A . Therefore, it is plausible that 3-Bromo-1H-indazole-4-carboxylic acid may have similar molecular and cellular effects.

Avantages Et Limitations Des Expériences En Laboratoire

3-Br-HIC has several advantages for use in laboratory experiments. It is inexpensive, readily available, and can be synthesized in a relatively short time. It is also relatively stable and can be stored for long periods of time. However, it is also toxic and should be handled with caution.

Orientations Futures

Given its potential applications in medicinal chemistry and organic synthesis, there are a number of potential future directions for research on 3-Br-HIC. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of novel biologically active compounds. Additionally, research into the development of more efficient and cost-effective syntheses of the compound is also warranted.

Applications De Recherche Scientifique

Polymères de coordination et cadres organométalliques (MOFs)

Acide 3-bromo-1H-indazole-4-carboxylique: peut servir de ligand dans la formation de polymères de coordination et de MOFs. Ces structures présentent un grand intérêt en raison de leurs applications potentielles dans le stockage, la purification, la catalyse, la luminescence et le magnétisme des gaz . Les propriétés uniques de ces polymères, telles que leur comportement magnétique et leur luminescence, les rendent adaptés à une variété d'applications industrielles.

Applications anticancéreuses et antitumorales

Les dérivés des acides indazole carboxyliques ont été étudiés pour leurs propriétés anticancéreuses. Ils ont montré un potentiel d'inhibition de la viabilité de diverses lignées cellulaires cancéreuses humaines, y compris les cellules du foie, du sein et de la leucémie . Cela suggère que l'This compound pourrait être un précurseur dans la synthèse de composés ayant des activités anticancéreuses significatives.

Agents antiangiogéniques et antioxydants

Les dérivés de l'indazole sont également évalués pour leurs activités antiangiogéniques et antioxydantes. Ces composés peuvent inhiber les cytokines proangiogéniques associées au développement tumoral et possèdent des activités de piégeage des radicaux, qui sont cruciales pour la gestion du stress oxydatif dans les systèmes biologiques .

Activité biologique

Le fragment indazole est un composant dans la synthèse de composés biologiquement actifs, notamment les inhibiteurs de la protéase du VIH, les antagonistes des récepteurs de la sérotonine, les inhibiteurs de la réductase aldéhydique et les inhibiteurs de l'acétylcholinestérase . Cela met en évidence le large spectre d'activités biologiques que l'This compound pourrait contribuer à la recherche pharmaceutique.

Chimie médicinale

Les composés contenant de l'indazole ont une large gamme d'applications médicinales. Ils sont utilisés comme agents antihypertenseurs, anticancéreux, antidépresseurs, anti-inflammatoires et antibactériens . La polyvalence de l'This compound en chimie médicinale découle de son potentiel à être modifié en divers agents pharmacologiquement actifs.

Matériaux luminescents avec des applications biomédicales

Les propriétés luminescentes des polymères de coordination fabriqués avec des acides indazole carboxyliques peuvent être exploitées pour des applications biomédicales. Ces matériaux peuvent être utilisés en imagerie et comme marqueurs dans les systèmes biologiques sans toxicité inhérente, ce qui en fait d'excellents candidats pour une étude plus approfondie dans ce domaine .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-Bromo-1H-indazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of indazole derivatives that exhibit diverse biological activities. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with enzymes involved in the synthesis of other indazole derivatives, which are known for their anti-inflammatory, anticancer, and antimicrobial properties . The nature of these interactions often involves the formation of hydrogen bonds and π-π stacking interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

The effects of 3-Bromo-1H-indazole-4-carboxylic acid on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives synthesized from 3-Bromo-1H-indazole-4-carboxylic acid have shown antiproliferative activity against various cancer cell lines, causing cell cycle arrest and apoptosis . Additionally, these derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby altering gene expression patterns and metabolic fluxes within the cell.

Molecular Mechanism

At the molecular level, 3-Bromo-1H-indazole-4-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For instance, indazole derivatives have been shown to inhibit the activity of certain kinases, which are crucial for cell proliferation and survival . This inhibition is often achieved through competitive binding at the active site of the enzyme, preventing the substrate from accessing the catalytic site. Additionally, 3-Bromo-1H-indazole-4-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Bromo-1H-indazole-4-carboxylic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities. In in vitro and in vivo studies, the long-term effects of 3-Bromo-1H-indazole-4-carboxylic acid on cellular function have been observed to include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 3-Bromo-1H-indazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction.

Metabolic Pathways

3-Bromo-1H-indazole-4-carboxylic acid is involved in several metabolic pathways, primarily those related to the synthesis and degradation of indazole derivatives. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, facilitating its conversion to various metabolites that can be further processed or excreted from the body . The interaction of 3-Bromo-1H-indazole-4-carboxylic acid with these enzymes can influence metabolic flux and alter the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of 3-Bromo-1H-indazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the site of action . For example, transporters in the cell membrane can actively transport 3-Bromo-1H-indazole-4-carboxylic acid into the cell, where it can interact with intracellular targets. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its accumulation and activity.

Subcellular Localization

The subcellular localization of 3-Bromo-1H-indazole-4-carboxylic acid is an important determinant of its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 3-Bromo-1H-indazole-4-carboxylic acid to specific organelles is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action. For instance, the presence of specific amino acid sequences can facilitate the transport of the compound into the nucleus, where it can interact with transcription factors and influence gene expression.

Propriétés

IUPAC Name |

3-bromo-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEIWFJZEABBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)](/img/structure/B1459256.png)